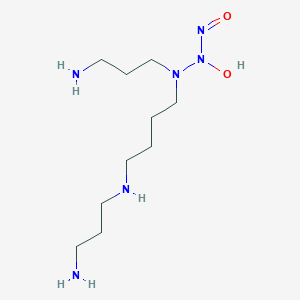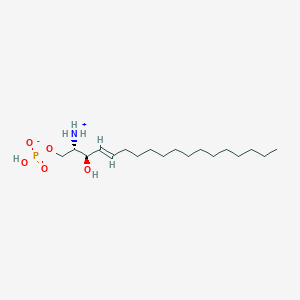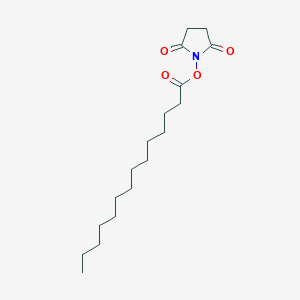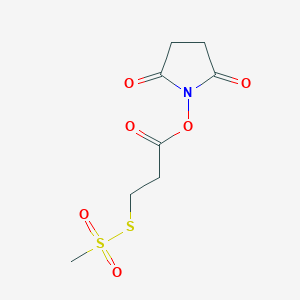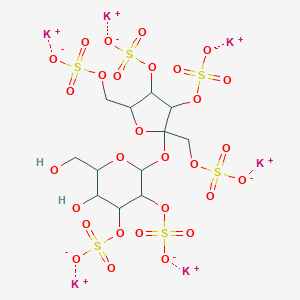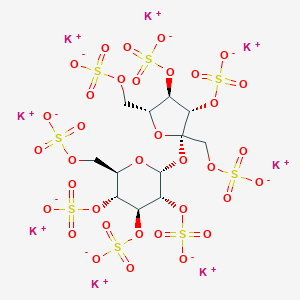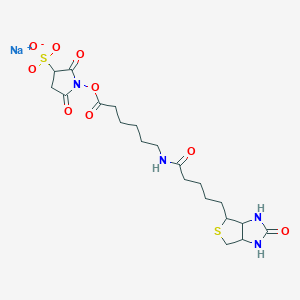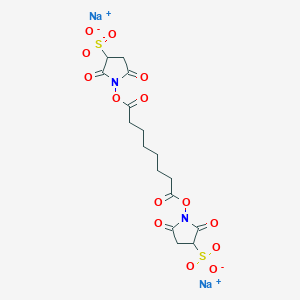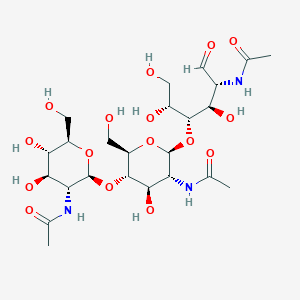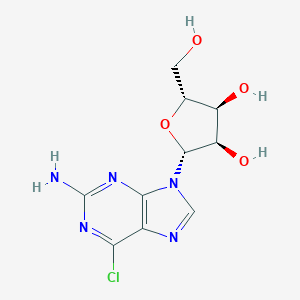
6-Chloroguanosine
Descripción general
Descripción
6-Chloroguanosine is a purine nucleoside analogue . It is also known by other names such as 2-Amino-6-chloropurine-9-riboside and 6-Chloroguanine riboside .
Synthesis Analysis
6-Chloroguanosine can be used for the synthesis of 2-amino-6-chloro-9-(2,3-dideoxy-3-fluoro-beta-D-erythro-pentofuranosyl)purine, a compound with anti-HBV effects .Molecular Structure Analysis
The molecular formula of 6-Chloroguanosine is C10H12ClN5O4 . It has been reported that free bases adopt alternative conformations in the active site of the hexameric purine nucleoside phosphorylase from Bacillus subtilis (BsPNP233) .Physical And Chemical Properties Analysis
6-Chloroguanosine is a solid substance with a molecular weight of 301.69 g/mol . It has a melting point of 165-167°C (dec.) (lit.) and a boiling point of 729.9±70.0 °C (Predicted) .Aplicaciones Científicas De Investigación
Disinfection Byproducts in Drinking Water
6-Chloroguanosine is part of a group of halogenated nucleobase-derived disinfection byproducts in drinking water . It’s part of the study to understand the cytotoxic effects of these byproducts .
Chlorination of Nucleosides
Research has shown that various (2 -deoxy)nucleosides react with HOCl to form chlorinated (2 -deoxy)nucleosides, including 6-Chloroguanosine . This chlorination process is more easily achieved than oxidation or nitration .
DNA and RNA Exposure to HOCl
Several chlorinated nucleosides, including 6-Chloroguanosine, are formed following exposure of isolated DNA or RNA to HOCl . This process can be dramatically enhanced by micromolar concentrations of tertiary amines .
Inhibition of HCV Replication
6-Chloroguanosine can inhibit the replication of HCV by interfering with its viral polymerase. This enzyme is essential for the virus to copy its genetic material, and this inhibition disrupts the virus’s life cycle and prevents it from producing new viral particles.
Antiprotozoal Activity
Anticancer Properties
There’s ongoing investigation into 6-Chloroguanosine’s potential to inhibit cancer cell growth.
Mecanismo De Acción
Target of Action
6-Chloroguanosine, also known as 2-Amino-6-chloropurine-9-riboside, is a purine nucleoside analogue . Its primary targets are indolent lymphoid malignancies . These are a group of slow-growing lymphomas and leukemias, which include diseases such as chronic lymphocytic leukemia and follicular lymphoma .
Mode of Action
The compound interacts with its targets by inhibiting DNA synthesis and inducing apoptosis . The inhibition of DNA synthesis prevents the replication of cancer cells, thereby slowing down the progression of the disease . The induction of apoptosis, or programmed cell death, leads to the elimination of cancer cells .
Biochemical Pathways
It is known that the compound’s antitumor activity relies on the inhibition of dna synthesis and the induction of apoptosis . These processes are part of the cell cycle and DNA damage pathways .
Pharmacokinetics
It is known that most drug metabolism is achieved by glucuronidation . This process involves the addition of a glucuronic acid group to the drug, making it more water-soluble and easier to excrete from the body .
Result of Action
The result of 6-Chloroguanosine’s action is the reduction in the number of cancer cells due to the inhibition of DNA synthesis and the induction of apoptosis . This leads to a slowdown in the progression of indolent lymphoid malignancies .
Action Environment
The action of 6-Chloroguanosine can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound . .
Safety and Hazards
Propiedades
IUPAC Name |
(2R,3R,4S,5R)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWHPSZYRUHEGT-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroguanosine | |
CAS RN |
2004-07-1 | |
| Record name | 2-Amino-6-chloropurine riboside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2004-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloroguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002004071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-chloro-9-β-D-ribofuranosyl-9H-purin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.279 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



